molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

4-Pentynoic acid

Cat. No. B122968
Key on ui cas rn: 6089-09-4
M. Wt: 98.10 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

A solution of pent-4-ynoic acid (1.0 g, 10 mmol), iodobenzene (2.3 ml, 20 mmol), copper(I) iodide (75 mg, 0.40 mmol) and dichlorobis(triphenylphosphine)-platinum(II) (140 mg, 0.20 mmol) in 20 mL of diethylamine was stirred at rt for 3 days. The volatile material are evaporated by a rotary evaporator and the resulting residue was dissolved in 50 mL dichloromethane and washed with 1 M HCl (50 mL). The dichloromethane layer was dried over sodium sulfate and evaporated to dryness under vacuum. The residue was purified by column chromatography (ethyl acetate/dichloromethane) to afford 5-phenylpent-4-ynoic acid (0.49 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) platinum(II)
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
75 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].I[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(NCC)C.[Cu]I>[C:9]1([C:5]#[C:4][CH2:3][CH2:2][C:1]([OH:7])=[O:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
dichlorobis(triphenylphosphine) platinum(II)
Quantity
140 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)NCC
Name
copper(I) iodide
Quantity
75 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile material are evaporated by a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 50 mL dichloromethane
WASH
Type
WASH
Details
washed with 1 M HCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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